molecular formula C12H17F3N2O B2416096 N-Ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]but-2-ynamide CAS No. 2411274-55-8

N-Ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]but-2-ynamide

Cat. No.: B2416096
CAS No.: 2411274-55-8
M. Wt: 262.276
InChI Key: QXJKPMPKPKQETD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]but-2-ynamide is a synthetic organic compound characterized by the presence of a trifluoroethyl group attached to a pyrrolidine ring, which is further connected to a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]but-2-ynamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]but-2-ynamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

N-Ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]but-2-ynamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]but-2-ynamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The but-2-ynamide moiety may participate in covalent bonding with nucleophilic residues in enzymes or receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine: A structurally related compound with similar chemical properties but lacking the but-2-ynamide group.

    N-Ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide: Another analog with an acetamide group instead of the but-2-ynamide moiety.

Uniqueness

N-Ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]but-2-ynamide is unique due to the presence of the but-2-ynamide group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and expands its range of applications in scientific research.

Properties

IUPAC Name

N-ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N2O/c1-3-5-11(18)17(4-2)10-6-7-16(8-10)9-12(13,14)15/h10H,4,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJKPMPKPKQETD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)CC(F)(F)F)C(=O)C#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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